molecular formula C28H49N5O6 B14257363 L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- CAS No. 215393-04-7

L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-

Cat. No.: B14257363
CAS No.: 215393-04-7
M. Wt: 551.7 g/mol
InChI Key: KBJXXHTUXGXWFS-VUBDRERZSA-N
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Description

L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- is a complex peptide compound that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate the formation of complex peptide structures under mild reaction conditions. One common method involves the use of 1-propanol as a solvent and L-proline as a catalyst to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the use of various protecting groups and coupling reagents to ensure the selective formation of peptide bonds. The reaction conditions are optimized to achieve high purity and yield, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new peptide derivatives with different functional groups.

Mechanism of Action

The mechanism of action of L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in metabolic pathways. The compound’s unique structure allows it to bind to specific receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- stands out due to its complex structure and multifunctional properties. Its ability to participate in various chemical reactions and its wide range of applications in different scientific fields make it a unique and valuable compound for research and industrial use.

Properties

CAS No.

215393-04-7

Molecular Formula

C28H49N5O6

Molecular Weight

551.7 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C28H49N5O6/c1-16(2)21(29-24(34)22(17(3)4)30(7)8)26(36)31(9)23(18(5)6)27(37)32-14-10-12-19(32)25(35)33-15-11-13-20(33)28(38)39/h16-23H,10-15H2,1-9H3,(H,29,34)(H,38,39)/t19-,20-,21-,22-,23-/m0/s1

InChI Key

KBJXXHTUXGXWFS-VUBDRERZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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